4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion involves the reaction of hydrazide with carbon dioxide to form the 1,3,4-oxadiazole intermediate, which is then further processed to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated triazole derivatives, while reduction can produce various hydrogenated forms of the triazole ring.
Scientific Research Applications
4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: Another heterocyclic compound with a similar structure but different biological activities.
Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: A compound with a similar triazole ring but different substituents and applications.
Uniqueness
4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4,7H,(H,10,15)(H,13,14) |
InChI Key |
CQGKUXNVRZAZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=O)N=N2)C(=O)O |
Origin of Product |
United States |
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